molecular formula C₂₃H₂₅ClO₁₀ B1140778 非诺贝特 O-β-D-葡萄糖苷酸 CAS No. 168844-26-6

非诺贝特 O-β-D-葡萄糖苷酸

货号 B1140778
CAS 编号: 168844-26-6
分子量: 496.89
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fenofibrate is a lipid-regulating drug known for its substantial reductions in plasma triglyceride levels and plasma total cholesterol levels in patients. Its lipid-modifying effects are mediated by the activation of peroxisome proliferator-activated receptor-α (PPARα), and it also has nonlipid, pleiotropic effects that may contribute to its clinical efficacy, particularly in improving microvascular outcomes (Balfour & McTavish, 1990). Fenofibrate undergoes metabolism to form fenofibric acid, its main pharmacologically active compound, which can then be conjugated to form glucuronides, including fenofibrate O-B-D-glucuronide, a metabolite implicated in its pharmacological activity and safety profile (Caldwell, 1989).

Synthesis Analysis

Fenofibrate O-B-D-glucuronide is produced through the action of UDP-glucuronosyltransferases (UGTs) on fenofibric acid, the active metabolite of fenofibrate. UGT2B7 is identified as the primary enzyme responsible for the glucuronidation of fenofibric acid into fenofibric acid glucuronide (FA-G), indicating a key role in the metabolism and excretion of fenofibrate (Tojcic et al., 2009).

Molecular Structure Analysis

The molecular structure of fenofibrate O-B-D-glucuronide involves the conjugation of fenofibric acid with glucuronic acid, which increases its solubility and facilitates renal excretion. This structural modification is crucial for the detoxification and elimination of fenofibrate, reducing the risk of accumulation and toxicity (Weil, Caldwell, & Strolin‐Benedetti, 1990).

Chemical Reactions and Properties

Fenofibrate O-B-D-glucuronide exhibits chemical properties typical of glucuronides, such as increased water solubility and reactivity. It is more stable and less reactive than many other ester glucuronides, which may contribute to its safety profile in clinical use (Weil, Caldwell, & Strolin‐Benedetti, 1990).

Physical Properties Analysis

The physical properties of fenofibrate O-B-D-glucuronide, such as solubility and stability, are influenced by its glucuronide moiety. These properties facilitate its renal excretion and influence the pharmacokinetics of fenofibrate, affecting its distribution, metabolism, and elimination profiles (Caldwell, 1989).

Chemical Properties Analysis

As a glucuronide, fenofibrate O-B-D-glucuronide exhibits chemical stability that reduces its potential for reactivity and toxicity in the body. Its formation is a critical step in the metabolism of fenofibrate, leading to the inactive excretory form that is eliminated from the body, thus playing a vital role in the drug's safety and efficacy profile (Weil, Caldwell, & Strolin‐Benedetti, 1990).

科学研究应用

非诺贝特在血脂异常和心血管疾病中的应用

非诺贝特是一种纤维酸衍生物,被广泛用于治疗血脂异常,特别是在甘油三酯水平升高的患者和 IIa 型和 IIb 型高脂血症患者中。临床研究表明,它在显着降低血浆甘油三酯、总胆固醇和 LDL 胆固醇水平的同时,提高 HDL 胆固醇水平。它在患有高脂蛋白血症的糖尿病患者中使用不会对血糖控制产生不利影响,表明它在这些人群中管理心血管风险方面具有作用。该药物的降脂作用在长期治疗中持续存在,表明它具有慢性管理血脂异常并可能降低心血管风险的潜力 (Balfour、McTavish 和 Heel,1990)。

非诺贝特和糖尿病中的微血管并发症

非诺贝特在减少糖尿病中的微血管并发症,如视网膜病变和肾病方面显示出前景。非诺贝特干预和糖尿病事件降低 (FIELD) 研究强调了其显着减少视网膜病变激光治疗需求和减缓糖尿病患者肾功能恶化的潜力。这些益处在很大程度上独立于非诺贝特对脂质水平的影响,表明它对糖尿病微血管并发症具有直接的保护机制 (Hermans,2011)。

非诺贝特的广泛作用

除了降脂作用外,非诺贝特还表现出多种广泛作用,这些作用可能有助于其在血脂异常和相关疾病中的治疗益处。据观察,它可以改善内皮功能、减少炎症、调节止血因子并发挥抗氧化作用。这些广泛的作用使非诺贝特成为血脂异常患者的有效选择,特别是对于那些具有代谢综合征或慢性炎症等其他风险因素的患者 (Tsimihodimos、Miltiadous、Daskalopoulou、Mikhailidis 和 Elisaf,2005)。

非诺贝特在联合治疗中的应用

非诺贝特与他汀类药物(如辛伐他汀)的联合用药因其通过同时靶向甘油三酯和 LDL 胆固醇更有效地解决混合型血脂异常的潜力而越来越受到认可。该联合用药的安全性与有效性已得到评估,表明与他汀类药物单一疗法相比,它不会显着增加严重不良事件的发生率。虽然横纹肌溶解的风险略高,但实际发生率仍然很低,表明非诺贝特和他汀类药物在适当的患者群体中联合使用具有良好的安全性 (Filippatos 和 Elisaf,2015)。

属性

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[4-(2-carboxypropan-2-yloxy)phenyl]-(4-chlorophenyl)methoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25ClO10/c1-23(2,22(30)31)34-14-9-5-12(6-10-14)18(11-3-7-13(24)8-4-11)32-21-17(27)15(25)16(26)19(33-21)20(28)29/h3-10,15-19,21,25-27H,1-2H3,(H,28,29)(H,30,31)/t15-,16-,17+,18?,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYNDGFQJJNDCJU-CWTHFMBBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenirofibrate O-B-D-glucuronide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。